molecular formula C10H7N5O4 B14644709 5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine CAS No. 52597-35-0

5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine

Cat. No.: B14644709
CAS No.: 52597-35-0
M. Wt: 261.19 g/mol
InChI Key: PLXNUQWMKMVUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features two pyridine rings substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridin-2-amine with nitrosobenzene in the presence of a strong base such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (Bu4NOH) . Another method includes the oxidation of pyridine with substituted anilines catalyzed by acetic acid (AcOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro and amino derivatives of pyridine, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s biological activity. The pyridine rings can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine is unique due to its dual pyridine rings and nitro groups, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

52597-35-0

Molecular Formula

C10H7N5O4

Molecular Weight

261.19 g/mol

IUPAC Name

5-nitro-N-(5-nitropyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H7N5O4/c16-14(17)7-1-3-9(11-5-7)13-10-4-2-8(6-12-10)15(18)19/h1-6H,(H,11,12,13)

InChI Key

PLXNUQWMKMVUDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.